molecular formula C9H6F4O3 B1458327 2-Fluoro-3-(trifluoromethoxy)phenyl acetate CAS No. 1437794-81-4

2-Fluoro-3-(trifluoromethoxy)phenyl acetate

Cat. No.: B1458327
CAS No.: 1437794-81-4
M. Wt: 238.14 g/mol
InChI Key: VONKDBFQWGSSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(trifluoromethoxy)phenyl acetate is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . This compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.14 . The compound is typically stored in a refrigerated environment .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is commonly used in the synthesis of biologically active compounds , suggesting that its targets could be varied depending on the specific compound it is used to synthesize.

Mode of Action

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in the synthesis of biologically active compounds , it can be inferred that the affected pathways would be dependent on the specific compound it is used to synthesize.

Result of Action

Given its use in the synthesis of biologically active compounds , it can be inferred that its effects would be dependent on the specific compound it is used to synthesize.

Action Environment

Given its use in chemical reactions such as suzuki–miyaura coupling , it can be inferred that factors such as temperature, pH, and the presence of a catalyst could potentially influence its action.

Properties

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-5(14)15-6-3-2-4-7(8(6)10)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKDBFQWGSSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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